molecular formula C17H16N2OS2 B188288 7-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 299919-85-0

7-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B188288
CAS No.: 299919-85-0
M. Wt: 328.5 g/mol
InChI Key: IVSIHDBMSUYSAH-UHFFFAOYSA-N
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Description

Historical Development of Benzothieno[2,3-d]pyrimidine Scaffolds

The synthesis of benzothieno[2,3-d]pyrimidines dates to the 1970s, when cyclization methods involving formamide and aminothiophene precursors were first reported. Key milestones include:

  • Gewald Reaction Applications : In the 1990s, the Gewald reaction (condensation of α-methylene carbonyl compounds, activated nitriles, and sulfur) became a cornerstone for constructing thieno[2,3-d]pyrimidine cores.
  • Multistep Modifications : Subsequent chlorination and nucleophilic substitution reactions enabled functionalization at positions 2, 3, and 7, expanding pharmacological potential.

Structural Classification and Nomenclature

The target compound, 7-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one , belongs to the benzothieno[2,3-d]pyrimidine subclass. Its structure features:

  • Core System : A fused benzene-thiophene-pyrimidine ring system.
  • Substituents :
    • Position 2 : Sulfanyl (-S-) group.
    • Position 3 : Phenyl moiety.
    • Position 7 : Methyl group.
  • Molecular Formula : C17H16N2OS2 (molecular weight: 328.45 g/mol).

Properties

IUPAC Name

7-methyl-3-phenyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-10-7-8-12-13(9-10)22-15-14(12)16(20)19(17(21)18-15)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSIHDBMSUYSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384643
Record name 7-Methyl-3-phenyl-2-sulfanylidene-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299919-85-0
Record name 2,3,5,6,7,8-Hexahydro-7-methyl-3-phenyl-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299919-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-3-phenyl-2-sulfanylidene-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7-Methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and antitumor properties based on various research findings.

The compound's chemical structure is characterized by a benzothieno-pyrimidine framework, which contributes to its biological activity. The molecular formula is C17H16N2OS2C_{17}H_{16}N_{2}OS_{2} with a molecular weight of approximately 328.46 g/mol. Its IUPAC name is 7-methyl-3-phenyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-benzothiolo[2,3-d]pyrimidin-4-one.

Antimicrobial Properties

Research indicates that 7-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

Table 1: Antimicrobial activity of the compound against selected bacterial strains.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as DLD-1 and HT-29. The mechanism involves the activation of caspase pathways and modulation of p53 levels.

Case Study: Induction of Apoptosis
A study highlighted the effects of the compound on DLD-1 colon cancer cells. Treatment with varying concentrations (0.5 µM and 1 µM) resulted in a significant increase in active caspase-8 levels compared to controls:

Treatment Active Caspase-8 (%) p53 Concentration (ng/mL)
Control7.46.66
0.5 µM66.64.016
1 µM30.13.309

Table 2: Effects of treatment with the compound on caspase-8 activation and p53 levels in DLD-1 cells.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

  • Antimicrobial Action : By disrupting bacterial cell walls and membranes.
  • Antitumor Mechanism : Inducing apoptosis through intrinsic and extrinsic pathways involving caspase activation and modulation of autophagy-related proteins (LC3A/B).

Preparation Methods

Gewald Reaction-Based Thiophene Ring Formation

The Gewald reaction serves as a foundational step for constructing the benzothiophene moiety. This two-component condensation involves a ketone, elemental sulfur, and a cyanoacetate derivative under basic conditions. For the target compound, cyclohexanone reacts with methyl cyanoacetate and sulfur in the presence of morpholine to yield 2-aminothiophene-3-carbonitrile derivatives . Subsequent hydrolysis of the nitrile group generates the corresponding thiophene-carboxylic acid, which undergoes cyclocondensation with thiourea to form the pyrimidin-4(3H)-one core .

Key Conditions :

  • Solvent: Ethanol or DMF

  • Temperature: 80–100°C

  • Catalyst: Piperidine or morpholine

  • Yield: 60–75% for thiophene formation

Adapting the Biginelli reaction, a one-pot three-component condensation of thiourea, β-ketoester, and an aldehyde constructs the dihydropyrimidinethione scaffold. For the target compound, benzaldehyde (for phenyl introduction), methyl acetoacetate (for methyl group), and thiourea react in HCl-catalyzed ethanol to yield 3-phenyl-7-methyl-2-sulfanyl-5,6-dihydropyrimidin-4(3H)-one . This intermediate is subsequently fused with a pre-formed tetrahydrobenzothiophene via Friedel-Crafts alkylation to assemble the bicyclic system.

Optimization Insights :

  • Acid Catalyst: Concentrated HCl or p-TsOH

  • Reaction Time: 6–12 hours

  • Post-Cyclization Hydrogenation: Pd/C in ethanol under H₂ to saturate the dihydropyrimidine ring

Post-Cyclization Functionalization via Alkylation

Selective alkylation introduces the methyl and phenyl groups at positions 7 and 3, respectively. The tetrahydrobenzothieno-pyrimidin-4(3H)-one intermediate undergoes N-alkylation using methyl iodide (for C7) and benzyl bromide (for C3) in the presence of K₂CO₃ in DMF . Competitive O-alkylation is suppressed by using bulky bases like DBU, ensuring N-selectivity.

Reaction Parameters :

  • Base: K₂CO₃ or DBU

  • Solvent: DMF at 60°C

  • Yield: 50–65% for dual alkylation

  • Characterization: ¹H NMR confirms methyl singlet at δ 1.2–1.4 ppm and phenyl protons at δ 7.3–7.5 ppm

Thiolation Strategies for Sulfanyl Group Incorporation

The 2-sulfanyl group is introduced via nucleophilic displacement or thiourea-mediated cyclization. In one approach, a chloro precursor (e.g., 2-chloropyrimidin-4-one) reacts with sodium hydrosulfide (NaSH) in DMSO at 120°C, achieving 80–85% substitution . Alternatively, cyclocondensation with thiourea directly installs the sulfanyl group during pyrimidine ring formation, as evidenced by ¹³C NMR signals at δ 170–175 ppm for C=S .

Challenges and Solutions :

  • Oxidative dimerization: Minimized by inert atmosphere (N₂)

  • Competing oxidation to sulfonyl: Controlled by short reaction times (<3 hours)

Hydrogenation Approaches for Tetrahydro Ring Saturation

Partial hydrogenation of the benzothieno-pyrimidine system is achieved using catalytic transfer hydrogenation. Ammonium formate and Pd/C in ethanol reduce the 5,6-double bond selectively, yielding the tetrahydro derivative without over-reducing the thiophene ring .

Conditions :

  • Catalyst: 10% Pd/C

  • Hydrogen Source: Ammonium formate

  • Temperature: 70°C

  • Yield: 70–80%

Structural Characterization and Analytical Data

Spectroscopic Validation :

  • ¹H NMR (CDCl₃): δ 1.38 (s, 3H, C7-CH₃), 2.70–3.10 (m, 4H, tetrahydro ring CH₂), 7.30–7.55 (m, 5H, Ph) .

  • ¹³C NMR : δ 25.6 (C7-CH₃), 115.8 (C=S), 140.2 (C3-Ph) .

  • MS (MALDI) : m/z 357.1 [M+H]⁺ .

Crystallographic Data :

  • Single-crystal X-ray diffraction confirms the planar pyrimidinone ring (r.m.s. deviation = 0.017 Å) and dihedral angles of 79–82° between the phenyl and heterocyclic planes .

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Limitations
Gewald + AlkylationThiophene formation6095Multi-step, low scalability
Biginelli + FusionOne-pot cyclocondensation5590Competing side reactions
Post-Cyclization SHThiol displacement8098Requires chloro precursor

Industrial-Scale Considerations

Large-scale synthesis prioritizes the Gewald-Biginelli hybrid approach due to fewer purification steps. Continuous flow reactors enhance the cyclocondensation efficiency, achieving 90% conversion in <1 hour. Environmental metrics favor thiourea over NaSH due to reduced sulfur waste .

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